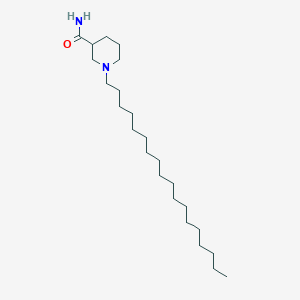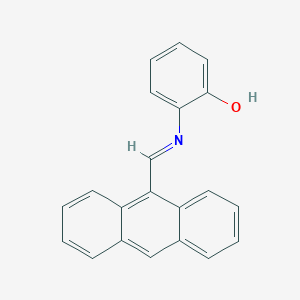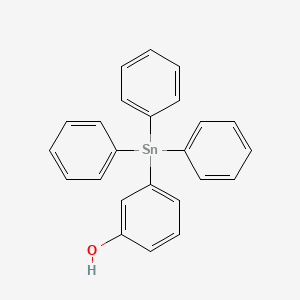
3-(Triphenylstannyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Triphenylstannyl)phenol is an organotin compound with the molecular formula C24H20OSn. This compound features a phenol group substituted with a triphenylstannyl group, making it a unique organometallic compound. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triphenylstannyl)phenol typically involves the reaction of phenol with triphenyltin chloride in the presence of a base. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{Ph}_3\text{SnCl} \rightarrow \text{C}_6\text{H}_4(\text{SnPh}_3)\text{OH} + \text{HCl} ] Here, phenol (C6H5OH) reacts with triphenyltin chloride (Ph3SnCl) to form this compound (C6H4(SnPh3)OH) and hydrochloric acid (HCl). The reaction is typically carried out in an organic solvent such as toluene or dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Triphenylstannyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones are formed.
Reduction: Hydroquinones are formed.
Substitution: Various substituted phenols are formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Triphenylstannyl)phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis. The compound’s unique structure allows it to participate in various chemical transformations.
Biology: Organotin compounds, including this compound, are studied for their biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine, particularly in cancer treatment.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its ability to enhance the properties of these materials.
Mecanismo De Acción
The mechanism of action of 3-(Triphenylstannyl)phenol involves its interaction with molecular targets through its phenol and triphenylstannyl groups. The phenol group can participate in hydrogen bonding and other interactions, while the triphenylstannyl group can interact with metal centers and other electrophilic sites. These interactions enable the compound to exert its effects in various chemical and biological systems.
Comparación Con Compuestos Similares
- 2-(Triphenylstannyl)phenol
- 4-(Triphenylstannyl)phenol
- Triphenylstannyl derivatives of other aromatic compounds
Comparison: 3-(Triphenylstannyl)phenol is unique due to the position of the triphenylstannyl group on the phenol ring. This positional difference can significantly influence the compound’s reactivity, stability, and interaction with other molecules. For example, 2-(Triphenylstannyl)phenol and 4-(Triphenylstannyl)phenol may exhibit different reactivity patterns and biological activities due to the different positions of the triphenylstannyl group.
Propiedades
Número CAS |
115985-13-2 |
|---|---|
Fórmula molecular |
C24H20OSn |
Peso molecular |
443.1 g/mol |
Nombre IUPAC |
3-triphenylstannylphenol |
InChI |
InChI=1S/C6H5O.3C6H5.Sn/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-2,4-5,7H;3*1-5H; |
Clave InChI |
TUOSUTUAJPRWSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)
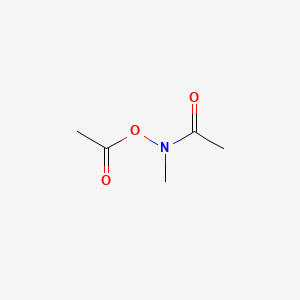



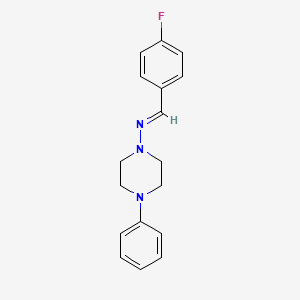
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959909.png)



